Disodium hexafluorotitanate

Description

Properties

CAS No. |

17116-13-1 |

|---|---|

Molecular Formula |

F6Na2Ti |

Molecular Weight |

207.837 g/mol |

IUPAC Name |

disodium;hexafluorotitanium(2-) |

InChI |

InChI=1S/6FH.2Na.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

InChI Key |

HLJCWGPUCQTHFY-UHFFFAOYSA-H |

SMILES |

[F-].[F-].F[Ti](F)(F)F.[Na+].[Na+] |

Canonical SMILES |

F[Ti-2](F)(F)(F)(F)F.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Disodium hexafluorotitanate

An In-Depth Technical Guide to the Synthesis and Characterization of Disodium Hexafluorotitanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Na₂TiF₆) is an inorganic compound of increasing interest in various industrial and research applications. This technical guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying scientific principles. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to offer a self-validating framework for professionals in the field.

Introduction to this compound

This compound, also known as sodium fluotitanate(IV), is a white, powdered inorganic salt with the chemical formula Na₂TiF₆.[1] It is recognized for its role as a precursor in the synthesis of titanium-based materials and as an agent in metal surface finishing.[2][3][4] The compound is composed of two sodium cations (Na⁺) and a hexafluorotitanate anion ([TiF₆]²⁻), where a central titanium atom is octahedrally coordinated with six fluoride ligands. While generally stable in air, it can react with moisture to form small quantities of hydrofluoric acid (HF), rendering its aqueous solutions corrosive.[1]

Key Properties:

| Property | Value | Source |

| Molecular Formula | F₆Na₂Ti | [5] |

| Molar Mass | 207.84 g/mol | [5] |

| Appearance | White powder | [1] |

| Melting Point | 146–156 °C | [1] |

| Solubility in water | Soluble | [1] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the neutralization of hexafluorotitanic acid (H₂TiF₆). This approach is favored due to the commercial availability and cost-effectiveness of the acid precursor.[6]

Neutralization of Hexafluorotitanic Acid

The fundamental principle of this synthesis route is an acid-base reaction. Hexafluorotitanic acid, a strong acid, is reacted with a sodium-containing base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to yield the disodium salt and water.

Reaction with Sodium Hydroxide: H₂TiF₆ + 2NaOH → Na₂TiF₆ + 2H₂O

Reaction with Sodium Carbonate: H₂TiF₆ + Na₂CO₃ → Na₂TiF₆ + H₂O + CO₂

The choice between sodium hydroxide and sodium carbonate depends on factors such as cost, purity requirements, and the desired reaction kinetics. Sodium hydroxide provides a cleaner reaction with water as the only byproduct, while the use of sodium carbonate results in the evolution of carbon dioxide gas, which requires careful management in a laboratory or industrial setting.

Experimental Protocol: Laboratory Scale Synthesis

This protocol details the synthesis of this compound using hexafluorotitanic acid and sodium hydroxide.

Materials:

-

Hexafluorotitanic acid (H₂TiF₆), 60% aqueous solution

-

Sodium hydroxide (NaOH), pellets or 50% aqueous solution

-

Deionized water

-

pH indicator strips or a calibrated pH meter

Equipment:

-

Fume hood

-

Polytetrafluoroethylene (PTFE) or polypropylene beaker

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Reactants: In a well-ventilated fume hood, carefully dilute the 60% hexafluorotitanic acid solution with deionized water to a desired concentration (e.g., 20-30%). This dilution helps to control the exothermicity of the subsequent neutralization reaction. Prepare a sodium hydroxide solution of known concentration.

-

Neutralization: Place the diluted hexafluorotitanic acid solution in a PTFE beaker and cool it in an ice bath. While stirring vigorously, slowly add the sodium hydroxide solution from a burette. Monitor the pH of the reaction mixture continuously. The target pH for the completion of the reaction is approximately 7.

-

Precipitation and Isolation: As the neutralization proceeds, this compound will precipitate out of the solution due to its lower solubility in the reaction medium. Once the neutralization is complete, continue stirring for a short period to ensure maximum precipitation.

-

Filtration and Washing: Isolate the white precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product in a drying oven at a temperature below its melting point (e.g., 80-100 °C) until a constant weight is achieved.

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of analytical techniques is typically employed.

X-Ray Diffraction (XRD)

XRD is a powerful, non-destructive technique used to determine the crystalline structure of a material. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. For this compound, XRD analysis can confirm the formation of the desired crystal lattice and identify any crystalline impurities.[7][8] The diffraction pattern of a synthesized sample should be compared with standard reference patterns from crystallographic databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] In the context of this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the Ti-F bonds within the [TiF₆]²⁻ octahedra. The absence of broad O-H stretching bands can indicate the removal of water during the drying process. The presence of specific vibrational bands can confirm the coordination of the fluoride ligands to the titanium center.[10]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle size of the synthesized powder.[8] This technique provides high-resolution images that can reveal the shape and size distribution of the this compound crystals. Homogeneous particle morphology is often desirable for consistent performance in various applications.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis is useful for determining the thermal stability of the synthesized compound and for quantifying the amount of residual water or other volatile impurities. The thermal decomposition of fluoro-complexes can be studied to understand their behavior at elevated temperatures.[11]

Applications of this compound

The unique properties of this compound lend it to several specialized applications.

Metal Surface Treatment

A primary application of this compound is in the chemical treatment of metal surfaces.[2][3][4] It is a component in solutions used for phosphating and other conversion coatings on steel, aluminum, and other metals.[3] These coatings enhance corrosion resistance and improve the adhesion of subsequent paint or organic layers.[3] The hexafluorotitanate ion plays a role in the etching and activation of the metal surface, promoting the formation of a uniform and durable protective layer.

Precursor for Material Synthesis

This compound serves as a precursor in the synthesis of other titanium-containing materials. For instance, it can be used in the production of titanium dioxide (TiO₂) with specific morphologies and photocatalytic properties.[5] The hydrolysis of the hexafluorotitanate ion under controlled conditions can lead to the formation of nano-structured titania.[6]

Other Industrial Uses

Other reported uses include its application as an analytical reagent and in the manufacturing of titanic acid and metallic titanium.[12] It can also act as a catalyst in certain polymerization reactions, such as for polypropylene.[12]

Safety and Handling

This compound requires careful handling due to its potential health hazards.

Hazard Identification:

-

Skin and Respiratory Irritation: May cause skin and respiratory irritation.[15]

-

Toxicity: The compound can be harmful if inhaled or ingested, potentially leading to fluoride poisoning.[1]

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[16][17]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

-

In case of skin contact: Wash off with soap and plenty of water.[13]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Conclusion

This compound is a valuable inorganic compound with well-established synthesis protocols and important industrial applications. A thorough understanding of its chemistry, coupled with rigorous characterization and adherence to safety protocols, is paramount for its effective and safe utilization in research and industrial settings. This guide has provided a comprehensive framework for the synthesis, characterization, and handling of this versatile material, empowering researchers and professionals to harness its full potential.

References

-

ResearchGate. Mutual influence of ammonium hexafluorotitanate and hexafluorosilicate in ammonium fluoride solutions | Request PDF. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Semantic Scholar. Mutual influence of ammonium hexafluorotitanate and hexafluorosilicate in ammonium fluoride solutions. [Link]

-

AIP Publishing. Research of Titanomagnetite Concentrate Decomposition by means of Ammonium Fluoride and Ammonium Hydrogen Fluoride. [Link]

-

Semantic Scholar. The crystal structures of Na2TiF6 and Na2SiF6. [Link]

-

ResearchGate. Hexafluorotitanate salts containing organic cations: Use as a reaction medium and precursor to the synthesis of titanium dioxide | Request PDF. [Link]

-

Wikipedia. Sodium hexafluorotitanate. [Link]

-

Hrčak. STUDY OF FLUOROAMMONIUM PROCESSING OF REDUCTION SMELTING DUSTS FROM ILMENITE CONCENTRATE. [Link]

-

Wikipedia. Potassium hexafluorotitanate. [Link]

-

ResearchGate. XRD patterns of Na 2 SiF 6 decomposed to NaF the thermal treatment. [Link]

-

ResearchGate. SEM micrographs and corresponding XRD analysis of the produced Na 2 SiF 6 precipitate when NaCl was used. [Link]

-

ORBi. HIGH TEMPERATURE X-RAY DIFFRACTION STUDY OF THE FORMATION OF Na2Ti3O7 FROM A MIXTURE OF. [Link]

- Google Patents.

-

National Industrial Chemicals Notification and Assessment Scheme. FULL PUBLIC REPORT Hexafluorotitanic acid. [Link]

-

ResearchGate. Characterization of Titanium Oxide Films Prepared by Liquid Phase Deposition Using Hexafluorotitanic Acid | Request PDF. [Link]

-

Mettler Toledo. FTIR Spectroscopy - Guide to Improving Chemical Processes. [Link]

-

European Patent Office. A method of producing titanium powder - EP 2177636 A1. [Link]

-

Preprints.org. Chemical Treatments for Metal Surface Finishing: Techniques and Applications. [Link]

-

S B Chemicals. Industrial Acid - Fluotitanic Acid SBPC Manufacturer from Vapi. [Link]

-

ResearchGate. Quantitative measurement of metal chelation by fourier transform infrared spectroscopy. [Link]

-

National Institutes of Health. Sodium hexafluorosilicate | Na2SiF6 | CID 28127 - PubChem. [Link]

-

Proplate. Chemical Surface Treatment: Enhancing Durability and Performance for Industrial Applications. [Link]

-

E FORU. Sodium Hexafluorotitanate(IV),CAS : 17116-13-1. [Link]

-

ResearchGate. Characteristic FTIR peaks of metal complexes | Download Table. [Link]

Sources

- 1. Sodium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Chemical Surface Treatment: Enhancing Durability and Performance for Industrial Applications [proplate.pro]

- 4. care360.basf.com [care360.basf.com]

- 5. 3D-FD78501 - disodium-hexafluorotitanate | 17116-13-1 [cymitquimica.com]

- 6. WO2009104011A2 - Process for the manufacture of titania coated microspheres - Google Patents [patents.google.com]

- 7. The crystal structures of Na2TiF6 and Na2SiF6 | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Potassium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. sds.strem.com [sds.strem.com]

- 16. fishersci.fr [fishersci.fr]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Crystal structure and bonding in Disodium hexafluorotitanate

An In-depth Technical Guide to the Crystal Structure and Bonding in Disodium Hexafluorotitanate (Na₂TiF₆)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (Na₂TiF₆), also known as sodium fluorotitanate, is an inorganic compound of significant interest in various industrial and research applications, including its use as an etching agent and in analytical chemistry.[1] A fundamental understanding of its solid-state structure and the nature of its chemical bonds is paramount for optimizing its existing applications and exploring new functionalities. This technical guide provides a comprehensive examination of the crystal structure and bonding in Na₂TiF₆, synthesizing crystallographic data with spectroscopic insights. We delve into the coordination environments of the constituent ions, the interplay of ionic and covalent forces, and the experimental methodologies employed for its characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking a detailed, field-proven perspective on this important fluoro-complex.

Introduction: The Significance of this compound

This compound is a white, crystalline powder that is soluble in water.[2][3][4] Its chemical formula is Na₂TiF₆, with a molecular weight of approximately 207.84 g/mol .[1][5] The compound is primarily defined by the presence of the complex hexafluorotitanate anion, [TiF₆]²⁻, a stable octahedral species that dictates much of the salt's chemistry and structural arrangement.[6][7] Understanding the precise three-dimensional arrangement of the sodium cations (Na⁺) and the [TiF₆]²⁻ anions, along with the forces holding them together, is crucial for predicting its reactivity, stability, and physical properties. This guide elucidates these core aspects through a detailed structural and bonding analysis.

The Crystal Structure of Na₂TiF₆: A Redetermined Perspective

The determination of a compound's crystal structure is the bedrock of solid-state chemistry, providing a precise map of atomic positions within a repeating lattice. For Na₂TiF₆, this has been a subject of detailed investigation.

Crystal System and Space Group

Early assumptions about the structure of hexafluorometallate salts often defaulted to high-symmetry crystal systems. However, detailed crystallographic studies have provided a more nuanced picture. A significant redetermination of the crystal structure of Na₂TiF₆ revealed that it does not possess a simple tetragonal symmetry as previously thought. Instead, it crystallizes in a lower-symmetry system.[8] One key study identified the space group as C2, highlighting the existence of multiple phases and a more complex structural arrangement.[8][9] This finding is critical, as the space group defines the symmetry operations that leave the crystal invariant and dictates the fundamental arrangement of its constituent ions.

For comparison, the related compound Na₂SiF₆ crystallizes in the trigonal P-3m1 space group.[10] While not identical, the study of such related structures provides valuable context for understanding the packing and coordination preferences in these types of ionic solids.

Ionic Coordination and Structural Motifs

The crystal structure of Na₂TiF₆ is best understood by examining the coordination environments of the central titanium atom and the sodium cations.

-

The [TiF₆]²⁻ Anion: The titanium (IV) ion is centrally located within the complex anion, coordinated by six fluoride ions. These six F⁻ ligands occupy the vertices of a nearly perfect octahedron (Oₕ symmetry), a common geometry for hexahalo complexes.[7] This octahedral arrangement is a stable and recurring motif in the chemistry of transition metals.

-

Coordination of Na⁺ Cations: The sodium cations are situated in the interstitial spaces created by the packing of the [TiF₆]²⁻ octahedra. They are electrostatically bound to the fluoride ligands of multiple neighboring [TiF₆]²⁻ anions. This ionic interaction links the complex anions into a stable, three-dimensional crystalline lattice. The precise coordination number and geometry around the Na⁺ ions are determined by the specific packing arrangement defined by the C2 space group.

Crystallographic Data Summary

The definitive method for elucidating crystal structures is Single-Crystal X-ray Diffraction. While a full list of atomic coordinates is beyond the scope of this guide, the key crystallographic parameters derived from such an analysis are summarized below.

| Parameter | Description | Value |

| Chemical Formula | The stoichiometric formula of the compound. | F₆Na₂Ti[4] |

| Molecular Weight | The mass of one mole of the compound. | 207.84 g/mol [5] |

| Crystal System | The fundamental classification of the crystal lattice symmetry. | Monoclinic (based on C2 space group) |

| Space Group | The specific symmetry group describing the crystal. | C2[8] |

Note: Detailed lattice parameters (a, b, c, β) and atomic positions are available in the primary crystallographic literature, specifically Schäfer, G. F. (1986).[9]

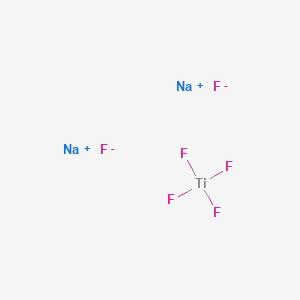

Diagram: Conceptual Representation of the Na₂TiF₆ Crystal Lattice

The following diagram illustrates the fundamental structural relationship in the Na₂TiF₆ lattice, showing the octahedral [TiF₆]²⁻ anions and their electrostatic interaction with the surrounding Na⁺ cations.

Caption: Ionic and covalent bonding in the Na₂TiF₆ crystal structure.

The Nature of Chemical Bonding

The structural integrity and properties of this compound arise from a combination of strong covalent and ionic bonds.

Intra-Anionic Bonding: Covalent Character in [TiF₆]²⁻

Within the hexafluorotitanate anion, the bonds between the central titanium atom and the six fluorine atoms exhibit significant covalent character. Titanium, in its +4 oxidation state, acts as a Lewis acid, accepting electron pairs from the fluoride ligands (Lewis bases) to form coordinate covalent bonds. The high electronegativity of fluorine polarizes the electron density, but the sharing of electrons is substantial, leading to a stable, discrete complex ion. This covalent interaction is responsible for the rigid octahedral geometry of the [TiF₆]²⁻ unit.

Inter-Ionic Bonding: The Ionic Lattice

The overall crystal lattice is held together by strong, non-directional electrostatic forces, characteristic of an ionic compound. The positively charged sodium cations (Na⁺) are electrostatically attracted to the negatively charged hexafluorotitanate anions ([TiF₆]²⁻). This attraction forms the primary cohesive force in the solid state, creating a robust three-dimensional ionic lattice. The relative strength of these ionic bonds contributes to the compound's crystalline nature and its melting point.

Synthesis and Experimental Characterization

The theoretical models of structure and bonding are validated through synthesis and empirical characterization. This section outlines the common experimental workflows used to produce and analyze Na₂TiF₆.

Synthesis of this compound

A common laboratory method for preparing Na₂TiF₆ is through an aqueous precipitation reaction. This approach leverages the compound's limited solubility under certain conditions to isolate it as a solid product. While specific industrial processes may vary, the underlying chemistry is similar to the synthesis of related salts like ammonium hexafluorotitanate.[6]

Experimental Protocol: Aqueous Precipitation Synthesis

-

Preparation of Reactants: Prepare an aqueous solution of a soluble titanium (IV) salt, such as hexafluorotitanic acid (H₂TiF₆). Prepare a separate aqueous solution of a sodium salt, such as sodium chloride (NaCl) or sodium hydroxide (NaOH).

-

Reaction: Slowly add the sodium salt solution to the hexafluorotitanic acid solution with constant stirring. The reaction is: H₂TiF₆(aq) + 2NaOH(aq) → Na₂TiF₆(s) + 2H₂O(l)

-

Precipitation: Upon mixing, a white crystalline precipitate of Na₂TiF₆ will form due to its lower solubility. The reaction vessel may be cooled to maximize the yield.

-

Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected solid is washed with small portions of cold deionized water to remove any unreacted starting materials or soluble byproducts, followed by a wash with a volatile solvent like ethanol or acetone to facilitate drying.

-

Drying: The purified product is dried in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual water and solvent.

Diagram: Synthesis Workflow for Na₂TiF₆

Caption: A typical laboratory workflow for the synthesis of Na₂TiF₆.

Structural and Spectroscopic Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized Na₂TiF₆.

A. X-ray Diffraction (XRD)

XRD is the cornerstone technique for solid-state structural analysis.[11] It provides direct information about the crystal lattice, allowing for phase identification and the determination of structural parameters.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the finely ground Na₂TiF₆ powder is packed into a sample holder to ensure a flat, level surface.

-

Instrument Setup: The sample is placed in a powder diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector settings.[12]

-

Data Collection: The sample is irradiated with X-rays over a defined range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[12]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are compared to standard patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity. For a more detailed analysis, Rietveld refinement can be used to refine lattice parameters and atomic positions from the powder data.[11]

B. Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the vibrational modes of the chemical bonds within a material. For Na₂TiF₆, it is particularly useful for confirming the presence and symmetry of the [TiF₆]²⁻ anion.[7][9] The octahedral [TiF₆]²⁻ ion has specific vibrational modes that are either infrared (IR) active, Raman active, or silent, according to group theory selection rules.[13]

Experimental Protocol: FTIR/Raman Spectroscopy

-

Sample Preparation:

-

FTIR (ATR): A small amount of powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Raman: A small amount of powder is placed on a microscope slide or in a capillary tube.

-

-

Spectrum Acquisition:

-

FTIR: The sample is scanned with infrared radiation over a typical range of 4000–400 cm⁻¹, and the absorbance is recorded.

-

Raman: The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed to generate a Raman spectrum (plotted as intensity vs. Raman shift in cm⁻¹).

-

-

Spectral Interpretation: The positions and relative intensities of the observed bands are compared to literature values for hexafluorotitanate salts to confirm the presence of the characteristic Ti-F stretching and bending modes of the [TiF₆]²⁻ octahedron.

Diagram: Analytical Workflow for Characterization

Caption: Workflow for the structural and spectroscopic characterization of Na₂TiF₆.

Conclusion

This compound is a structurally complex ionic solid whose properties are governed by the interplay between strong covalent bonds within the [TiF₆]²⁻ anion and the ionic forces that bind these anions to Na⁺ cations in a three-dimensional lattice. Crystallographic studies have shown that it adopts a low-symmetry monoclinic structure (space group C2), a departure from the higher symmetry observed in some related hexafluorometallate compounds.[8] The robust octahedral geometry of the [TiF₆]²⁻ anion is a defining feature, confirmed by vibrational spectroscopy. The experimental workflows detailed in this guide, from aqueous synthesis to characterization by XRD and spectroscopy, provide a reliable framework for producing and validating this compound in a research setting. For scientists and researchers, this in-depth understanding of its structure and bonding is essential for leveraging the properties of Na₂TiF₆ in advanced materials and chemical processes.

References

- CymitQuimica. (n.d.). This compound.

-

Wikipedia. (n.d.). Ammonium hexafluorotitanate. Retrieved from [Link]

-

Schäfer, G. (1986). The crystal structures of Na2TiF6 and Na2SiF6. Zeitschrift für Kristallographie - Crystalline Materials, 175(1-4), 269-276. Retrieved from [Link]

-

Parker, S. F., Williams, K. P., Smith, T., & Ramirez-Cuesta, A. J. (2022). Vibrational Spectroscopy of Hexahalo Complexes. Inorganic Chemistry, 61(15), 5693–5704. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium hexafluorotitanate. Retrieved from [Link]

-

Semantic Scholar. (2022). Vibrational Spectroscopy of Hexahalo Complexes. Retrieved from [Link]

-

ORBi. (n.d.). HIGH TEMPERATURE X-RAY DIFFRACTION STUDY OF THE FORMATION OF Na2Ti3O7 FROM A MIXTURE OF. Retrieved from [Link]

-

iChemical. (n.d.). SODIUM HEXAFLUOROTITANATE, CAS No. 17116-13-1. Retrieved from [Link]

-

ResearchGate. (n.d.). SEM micrographs and corresponding XRD analysis of the produced Na 2 SiF 6 precipitate when NaCl was used. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting information: X-ray diffraction (XRD) analysis of the sodium titanate nanofibers. Retrieved from [Link]

-

SAIMM. (n.d.). Modern techniques in X-ray diffraction applied to metallurgy. Retrieved from [Link]

-

Spectroscopy Online. (2019). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Retrieved from [Link]

-

Materials Project. (n.d.). mp-17939: Na2SiF6 (Trigonal, P-3m1, 164). Retrieved from [Link]

Sources

- 1. 3D-FD78501 - disodium-hexafluorotitanate | 17116-13-1 [cymitquimica.com]

- 2. Sodium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 3. SODIUM HEXAFLUOROTITANATE, CAS No. 17116-13-1 - iChemical [ichemical.com]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Ammonium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The crystal structures of Na2TiF6 and Na2SiF6 | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. saimm.co.za [saimm.co.za]

- 12. rsc.org [rsc.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Disodium Hexafluorotitanate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Disodium hexafluorotitanate (Na₂TiF₆) is an inorganic compound of increasing interest in various scientific and industrial fields. Its utility as a precursor in the synthesis of titanium-based materials, its role in metal surface treatments, and its potential applications in catalysis demand a thorough understanding of its fundamental physical and chemical properties. This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of data points. It aims to provide a holistic view of the compound, explaining the causality behind its behavior and offering practical insights into its handling and characterization. As Senior Application Scientists, we recognize that true mastery of a chemical entity lies not just in knowing what it does, but why it does it. This document is structured to build that deeper understanding, providing a self-validating system of information grounded in authoritative references.

Molecular Structure and Crystallography

The arrangement of atoms in the solid state is the foundation of a compound's physical and chemical properties. This compound is a white crystalline solid, the structure of which has been a subject of study to elucidate its precise atomic arrangement.

Crystal System and Space Group

The crystal structure of this compound was redetermined by G. Schäfer in 1986.[1] It crystallizes in the monoclinic system with the space group C2 .[1] This finding corrected earlier assumptions of a higher symmetry. The monoclinic system is characterized by three unequal axes, with one angle between them not being 90 degrees.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2 | [1] |

| Lattice Parameters | a, b, c, β (Specific values require access to the full 1986 publication by G. Schäfer) |

The [TiF₆]²⁻ Anion

The core of the ionic structure is the hexafluorotitanate anion, [TiF₆]²⁻. In this complex, a central titanium(IV) ion is octahedrally coordinated to six fluoride ions. The Ti-F bonds are strong and covalent in nature, contributing to the overall stability of the anion. The two sodium ions (Na⁺) are situated in the crystal lattice to balance the 2- charge of the anion.

Caption: Octahedral coordination of the [TiF₆]²⁻ anion.

Physicochemical Properties

The macroscopic properties of this compound are a direct consequence of its molecular structure and bonding. A comprehensive summary of these properties is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes and References |

| Identifiers | ||

| IUPAC Name | disodium;hexafluorotitanium(2-) | [2] |

| Synonyms | Sodium fluotitanate(IV), Sodium titanium fluoride | [2][3] |

| CAS Number | 17116-13-1 | [2][3][4][5][6][7] |

| Molecular Formula | Na₂TiF₆ | [2][3][4][5][7] |

| Molar Mass | 207.84 g/mol | [2][3][4][7] |

| Physical Properties | ||

| Appearance | White crystalline powder | [2][3] |

| Density | No reliable experimental data found. For comparison, the density of the analogous sodium hexafluorosilicate (Na₂SiF₆) is approximately 2.7 g/cm³.[8] | |

| Melting Point | 146–156 °C (conflicting data) | [2] |

| Decomposition Temperature | 570 °C | This higher temperature is more consistent with the thermal stability of similar inorganic fluoride salts. |

| Solubility in Water | 6.5 g/100 g H₂O at 20 °C | |

| Chemical Properties | ||

| Stability | Generally stable in air and moisture.[2] | Hydrolyzes slightly in the presence of moisture to form small amounts of hydrofluoric acid (HF).[2] |

| Reactivity | Reacts with strong acids. |

Thermal Properties and Decomposition

The behavior of this compound at elevated temperatures is a critical consideration for its use in high-temperature synthesis and metallurgical applications.

Thermal Stability and Decomposition Pathway

This compound is a thermally stable compound. While some sources report a melting point in the range of 146–156 °C, it is more likely that the compound undergoes thermal decomposition at a much higher temperature. One source indicates a decomposition temperature of 570 °C. The thermal decomposition of anhydrous alkali hexafluorometallates typically proceeds via the liberation of the corresponding metal fluoride and the alkali metal fluoride. For this compound, the expected decomposition reaction is:

Na₂TiF₆(s) → 2 NaF(s) + TiF₄(g)

This decomposition pathway is analogous to that of other hexafluorometallates, such as LiPF₆, which decomposes into LiF and PF₅.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

To experimentally validate the thermal stability and decomposition pathway of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is the method of choice.[9][10]

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the associated mass loss, as well as to identify endothermic or exothermic events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Experimental Conditions:

-

Atmosphere: A continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation and to carry away gaseous decomposition products.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the expected decomposition, for instance, up to 800 °C.

-

-

Data Acquisition: The instrument records the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of the furnace temperature.

Expected Results:

-

TGA Curve: A stable baseline is expected until the onset of decomposition, at which point a sharp decrease in mass will be observed, corresponding to the loss of TiF₄ gas. The final mass should correspond to the mass of the remaining NaF.

-

DTA Curve: An endothermic peak should be observed concurrently with the mass loss, indicating that the decomposition process requires energy input.

Caption: Experimental workflow for TGA/DTA analysis.

Chemical Reactivity and Solubility

Solubility in Aqueous Media

This compound is soluble in water, with a reported solubility of 6.5 g per 100 g of water at 20 °C. The dissolution process involves the dissociation of the ionic lattice into sodium cations (Na⁺) and hexafluorotitanate anions ([TiF₆]²⁻). The resulting solution is corrosive, which is attributed to the slight hydrolysis of the [TiF₆]²⁻ anion.[2]

[TiF₆]²⁻(aq) + 2 H₂O(l) ⇌ [TiF₄(OH)₂]²⁻(aq) + 2 HF(aq)

This equilibrium, while shifted to the left, produces small amounts of hydrofluoric acid, which is highly corrosive.

Reactivity with Acids and Bases

Acids: In the presence of strong mineral acids, such as sulfuric acid, the hexafluorotitanate anion can be protonated to form hexafluorotitanic acid (H₂TiF₆). This reaction is a key step in some synthetic procedures.

Na₂TiF₆(s) + H₂SO₄(conc) → H₂TiF₆(aq) + Na₂SO₄(s)

Bases: this compound reacts with strong bases, such as sodium hydroxide. This reaction is essentially the reverse of its synthesis from hexafluorotitanic acid and sodium hydroxide. At elevated temperatures and sufficient concentrations of hydroxide ions, the stable [TiF₆]²⁻ anion can be forced to hydrolyze, leading to the precipitation of titanium dioxide (or hydrated titanium oxides).

Na₂TiF₆(aq) + 4 NaOH(aq) → TiO₂(s) + 6 NaF(aq) + 2 H₂O(l)

This reaction is of industrial importance for the synthesis of TiO₂ nanoparticles and coatings. The precise conditions (temperature, concentration, pH) will influence the morphology and crystallinity of the resulting titanium dioxide.

Spectroscopic Properties

Spectroscopic analysis provides a "fingerprint" of a molecule, revealing information about its bonding and structure. While specific, high-resolution spectra for pure this compound are not widely published, its vibrational modes can be predicted based on the octahedral symmetry of the [TiF₆]²⁻ anion and by comparison with analogous compounds like Na₂SiF₆.

Infrared and Raman Spectroscopy

For an ideal octahedral [TiF₆]²⁻ anion (Oₕ symmetry), group theory predicts the following vibrational modes:

-

Raman Active: ν₁ (A₁g, symmetric stretch), ν₂ (E₉, bending), ν₅ (T₂₉, bending)

-

Infrared Active: ν₃ (T₁ᵤ, asymmetric stretch), ν₄ (T₁ᵤ, bending)

-

Inactive: ν₆ (T₂ᵤ, bending)

In the solid state, the lower crystal symmetry (C2) may lead to the activation of otherwise inactive modes and the splitting of degenerate modes.

Table 3: Expected Vibrational Modes for the [TiF₆]²⁻ Anion

| Mode | Symmetry (Oₕ) | Description | Activity | Expected Wavenumber Range (cm⁻¹) |

| ν₁ | A₁g | Symmetric Ti-F stretch | Raman | 550 - 650 |

| ν₂ | E₉ | F-Ti-F bend | Raman | 350 - 450 |

| ν₃ | T₁ᵤ | Asymmetric Ti-F stretch | IR | 450 - 550 |

| ν₄ | T₁ᵤ | F-Ti-F bend | IR | 250 - 350 |

| ν₅ | T₂₉ | F-Ti-F bend | Raman | 200 - 300 |

Note: The wavenumber ranges are estimates based on data for similar hexafluorometallate complexes.

The photoluminescence properties of Mn⁴⁺-doped this compound have been studied, showing characteristic red emission, which is of interest for applications in solid-state lighting.[11]

Synthesis and Handling

Laboratory-Scale Synthesis

A common and straightforward method for the synthesis of this compound is the neutralization of hexafluorotitanic acid with a sodium base.

Objective: To prepare high-purity this compound.

Reactants:

-

Hexafluorotitanic acid (H₂TiF₆), typically as a 60% aqueous solution.

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

Procedure:

-

A stoichiometric amount of sodium hydroxide solution (e.g., 2 M) is slowly added to a stirred solution of hexafluorotitanic acid in a fume hood. The reaction is exothermic and should be controlled by cooling in an ice bath. H₂TiF₆(aq) + 2 NaOH(aq) → Na₂TiF₆(s) + 2 H₂O(l)

-

The white precipitate of this compound forms immediately due to its lower solubility in the reaction medium.

-

The mixture is stirred for a period to ensure complete reaction.

-

The precipitate is collected by vacuum filtration and washed with cold deionized water to remove any unreacted starting materials and soluble byproducts.

-

The product is then dried in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove water.

Caption: A typical laboratory synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Inhalation: It is irritating to the respiratory tract.[2] Work should be conducted in a well-ventilated area or a fume hood, and appropriate respiratory protection should be worn when handling the powder.

-

Skin and Eye Contact: The compound causes skin and eye irritation.[2] Protective gloves and safety goggles are mandatory.

-

Ingestion: If swallowed, it can cause fluoride poisoning.[2]

-

Moisture Sensitivity: As it can release HF in the presence of moisture, it should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound is a compound with a well-defined, though sometimes complex, set of physical and chemical properties. Its monoclinic crystal structure, moderate solubility, and defined thermal decomposition pathway are key characteristics that govern its application. A thorough understanding of its reactivity with acids and bases is crucial for its use in synthesis and surface treatment processes. While some properties, such as its density and detailed vibrational spectra, require further elucidation in publicly accessible literature, the information presented in this guide provides a robust foundation for researchers and professionals working with this versatile inorganic compound. Adherence to strict safety protocols is paramount when handling this material.

References

- Schäfer, G. (1986). The crystal structures of Na2TiF6 and Na2SiF6.

-

Wikipedia. (n.d.). Sodium hexafluorotitanate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium hexafluorosilicate. Retrieved from [Link]

-

ResearchGate. (n.d.). a TGA (black line), DTA (red line) and DTG (blue line) curves of... Retrieved from [Link]

-

Creative Commons. (n.d.). Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). Retrieved from [Link]

-

Pace Analytical. (n.d.). Thermogravimetric – Differential Thermal Analysis (TGA-DTA). Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Mn4+-Activated Hexafluorotitanate Phosphors. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel emission bands of Na2TiF6:Mn4+ phosphors induced by the cation exchange method. Retrieved from [Link]

-

Slideshare. (n.d.). Thermal analysis - TGA & DTA. Retrieved from [Link]

-

EFORU. (n.d.). Sodium Hexafluorotitanate(IV),CAS : 17116-13-1. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of reaction conditions on the precipitation of sodium hexafluorosilicate produced from waste hexafluorosilicic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of Reaction Conditions on the Precipitation of Sodium Hexafluorosilicate Produced from Waste Hexafluorosilicic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of Na 2 [SiF 6 ]: (a) Raman recorded with 1064 nm.... Retrieved from [Link]

-

Slideshare. (n.d.). Thermal analysis - TGA & DTA. Retrieved from [Link]

- Google Patents. (n.d.). A method of producing titanium powder.

-

ResearchGate. (n.d.). Raman spectra of a) NaPF6 samples and e) NaTFSI samples at 20 °C. Raman.... Retrieved from [Link]

-

MDPI. (2023). Structural, Infrared and Raman Spectroscopy Reinvestigation, and Theoretical Optoelectronic Properties of Hydrazinium (1+) Hexafluorosilicate (N2H5)2SiF6. Retrieved from [Link]

-

BazTech. (2011). The effect of reaction conditions on the precipitation of sodium hexafluorosilicate produced from waste hexafluorosilicic acid. Retrieved from [Link]

-

Polish Journal of Chemical Technology. (2011). The effect of reaction conditions on the precipitation of sodium hexafluorosilicate produced from waste hexafluorosilicic acid. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2016). INFLUENCE OF HIGHLY CONCENTRATED SODIUM HYDROXIDE (NaOH) TOWARDS FORMATION OF HIGHLY ORDERED TIO2 NANOTUBES (TNT) STRUCTURE. Retrieved from [Link]

Sources

- 1. The crystal structures of Na2TiF6 and Na2SiF6 | Semantic Scholar [semanticscholar.org]

- 2. Sodium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. strem.com [strem.com]

- 6. 17116-13-1 Cas No. | Sodium hexafluorotitanate(IV) | Apollo [store.apolloscientific.co.uk]

- 7. SODIUM HEXAFLUOROTITANATE | 17116-13-1 [chemicalbook.com]

- 8. Sodium hexafluorosilicate | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 10. cet-science.com [cet-science.com]

- 11. researchgate.net [researchgate.net]

Disodium hexafluorotitanate CAS number and molecular formula

An In-Depth Technical Guide to Disodium Hexafluorotitanate

Abstract

This compound (CAS Number: 17116-13-1; Molecular Formula: Na₂TiF₆) is an inorganic compound of significant interest across various scientific and industrial domains.[1][2][3][4] As a key precursor in materials synthesis, a fluxing agent in metallurgy, and a component in specialized chemical processes, its properties and handling demand a thorough understanding. This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols. We delve into the causality behind its utilization in key processes, offer a detailed experimental protocol for one of its primary applications—the synthesis of titanium dioxide—and present critical data in a structured format to support advanced research and application.

Core Chemical Identifiers and Properties

A precise understanding of a chemical's foundational properties is paramount for its effective and safe application in research and development. This compound is a white crystalline powder that is stable under normal conditions but requires careful handling due to its reactivity with moisture and acids.[1][2]

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | disodium;hexafluorotitanium(2-) | [1][3] |

| CAS Number | 17116-13-1 | [1][2] |

| Molecular Formula | F₆Na₂Ti | [1][2][5] |

| Molecular Weight | 207.84 g/mol | [4][5] |

| EC Number | 241-181-8 | [1][2] |

| PubChem CID | 44717630 | [1][2] |

Physicochemical Properties

| Property | Value | Notes & Causality |

| Appearance | White powder/crystalline solid | [1][2] |

| Melting Point | 146–156 °C | [1] |

| Solubility | Soluble in water | Forms a corrosive solution due to hydrolysis, which can release hydrofluoric acid (HF) upon contact with moisture.[1] |

Synthesis and Manufacturing Insights

The synthesis of high-purity this compound is crucial for its application in sensitive fields like electronics and materials science. The most common industrial synthesis pathway involves the reaction of a titanium source with hydrofluoric acid, followed by neutralization with a sodium base.

The choice of precursors is driven by both reactivity and economics. Hexafluorotitanic acid (H₂TiF₆) is a key intermediate, typically generated in situ or used directly. The subsequent neutralization is a standard acid-base reaction where the sodium source (e.g., sodium hydroxide or sodium carbonate) provides the counter-ions to form the stable salt, which can then be precipitated and purified. Control of pH and temperature is critical during this stage to prevent the formation of undesired titanium oxides or oxyfluorides.

Generalized Synthesis Workflow

The following diagram illustrates the logical flow of a typical manufacturing process for hexafluorotitanate salts.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Industry

This compound's utility stems from its role as a source of both titanium and fluoride ions in a water-soluble form.

-

Materials Science : It is a critical precursor for the low-temperature synthesis of titanium dioxide (TiO₂) nanoparticles and films. The controlled hydrolysis of the [TiF₆]²⁻ anion allows for the formation of TiO₂ under specific pH and temperature conditions.[6][7] This is highly relevant for creating photocatalysts, UV-blocking materials, and components for advanced sensors. For drug development professionals, TiO₂ nanoparticles are explored as potential carriers for drug delivery systems and as inert fillers in pharmaceutical formulations.

-

Metallurgy : The compound serves as a fluxing agent in the production of aluminum alloys containing titanium.[8] It facilitates the introduction of titanium into the aluminum melt, improving the grain structure and mechanical properties of the final alloy. It has also been used in the production of titanium metal through reduction processes.[9]

-

Electronics : It is employed as an etching agent for lithographic plates in the manufacturing of printed circuit boards.[5]

-

Analytical Chemistry : It can be used as a strong oxidizer in specific analytical procedures.[5]

Experimental Protocol: Synthesis of TiO₂ Nanoparticles via Hydrolysis

This protocol describes a self-validating method for synthesizing titanium dioxide nanoparticles from this compound. The key to this process is the removal of fluoride ions from the solution, which shifts the chemical equilibrium to favor the formation of TiO₂.

Principle and Causality

The core reaction is the hydrolysis of the hexafluorotitanate ion:

[TiF₆]²⁻ + 2H₂O ⇌ TiO₂ + 4H⁺ + 6F⁻[7]

This equilibrium normally lies to the left. To drive the reaction towards the product (TiO₂), a "fluoride scavenger" (e.g., boric acid or an aluminum salt) is introduced. The scavenger reacts with and sequesters the free fluoride ions, preventing the reverse reaction and enabling the precipitation of TiO₂ at moderate temperatures. The validation of this protocol lies in the successful formation of a white TiO₂ precipitate, which can be confirmed through characterization techniques like XRD or TEM.

Step-by-Step Methodology

-

Precursor Solution Preparation :

-

Accurately weigh 10.4 g (0.05 mol) of this compound.

-

In a 1000 mL glass beaker, dissolve the powder in 500 mL of deionized water under constant magnetic stirring (300 rpm). This should be performed in a fume hood due to the potential release of HF.

-

-

Reaction Setup :

-

Place the beaker in a water bath maintained at 50 °C.

-

Prepare a separate solution of the fluoride scavenger. For example, dissolve an equimolar amount of boric acid (H₃BO₃) in 100 mL of warm deionized water.

-

-

Initiation of Hydrolysis :

-

Slowly add the fluoride scavenger solution to the stirred this compound solution.

-

Monitor the pH of the mixture. The reaction will generate H⁺ ions, causing the pH to drop. If necessary, use a dilute solution of NaOH to maintain the pH within a desired range (e.g., pH 4-5) to control the precipitation rate.

-

-

Reaction and Precipitation :

-

Maintain the reaction mixture at 50 °C with continuous stirring for 3-4 hours.

-

A white precipitate of titanium dioxide will gradually form as the hydrolysis proceeds.

-

-

Product Isolation and Purification :

-

Once the reaction is complete, remove the beaker from the water bath and allow the precipitate to settle.

-

Separate the solid product from the solution by vacuum filtration or centrifugation.

-

Wash the collected white powder multiple times with deionized water to remove any unreacted salts and byproducts. Follow with a final wash using ethanol.

-

-

Drying :

-

Transfer the purified product to a watch glass or petri dish.

-

Dry the powder in an oven at 80-100 °C for 12 hours or until a constant weight is achieved. The resulting powder is nanocrystalline TiO₂.

-

Safety, Handling, and Storage

This compound is a hazardous substance that requires strict safety protocols.

-

GHS Hazards : The compound is classified as corrosive and an irritant.[1] Key hazard statements include:

-

Personal Protective Equipment (PPE) : Always handle this chemical with appropriate PPE, including:

-

Handling :

-

Storage :

Conclusion

This compound is a versatile inorganic compound with well-established roles in metallurgy and electronics and a growing importance in advanced materials science. Its function as a water-soluble titanium precursor enables low-temperature synthesis routes for materials like TiO₂, which have far-reaching applications, including in areas ancillary to drug development and formulation. A comprehensive understanding of its chemical properties, synthesis, and handling protocols, as detailed in this guide, is essential for harnessing its potential safely and effectively in both research and industrial settings.

References

-

Sodium hexafluorotitanate. Wikipedia. [Link]

-

Potassium hexafluorotitanate | F6K2Ti | CID 11064502. PubChem - NIH. [Link]

-

Sodium Hexafluorotitanate(IV), CAS: 17116-13-1. Eforu. [Link]

-

Potassium Titanium Fluoride (Dipotassium Hexafluorotitanate). s. b. chemicals. [Link]

-

Hexafluorotitanate salts containing organic cations: Use as a reaction medium and precursor to the synthesis of titanium dioxide. ResearchGate. [Link]

-

Potassium hexafluorotitanate. Wikipedia. [Link]

- Process for the manufacture of titania coated microspheres.

- A method of producing titanium powder.

Sources

- 1. Sodium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Sodium Hexafluorotitanate(IV),CAS : 17116-13-1 [eforu-rareearth.com]

- 4. SODIUM HEXAFLUOROTITANATE | 17116-13-1 [chemicalbook.com]

- 5. 3D-FD78501 - disodium-hexafluorotitanate | 17116-13-1 [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2009104011A2 - Process for the manufacture of titania coated microspheres - Google Patents [patents.google.com]

- 8. Potassium Titanium Fluoride (Dipotassium Hexafluorotitanate) at Best Price, Potassium Titanium Fluoride (Dipotassium Hexafluorotitanate) Manufacturer in Vapi [sbfluorochem.in]

- 9. PT2177636E - A method of producing titanium powder - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.fr [fishersci.fr]

- 13. fishersci.com [fishersci.com]

Solubility of Disodium hexafluorotitanate in different solvents

An In-depth Technical Guide to the Solubility of Disodium Hexafluorotitanate in Different Solvents

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound (Na₂TiF₆). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the applications of this compound. This document synthesizes available quantitative solubility data, explores the theoretical principles governing its dissolution, and presents detailed experimental protocols for the accurate determination of its solubility in various solvents.

Introduction to this compound

This compound, also known as sodium fluotitanate, is an inorganic salt with the chemical formula Na₂TiF₆. It typically presents as a white crystalline powder.[1][2] This compound serves as a key component in various industrial applications, including as a flux in metallurgy, in the manufacturing of certain types of glass and ceramics, and as a component in metal surface treatments. Its efficacy in these applications is often intrinsically linked to its solubility characteristics in different media. Upon contact with moisture, it can form small amounts of hydrofluoric acid (HF), rendering its aqueous solutions corrosive.[1]

Theoretical Principles of Solubility

The dissolution of an ionic compound like this compound in a solvent is a complex process governed by a delicate balance of thermodynamic factors. The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.

The process can be conceptually broken down into three main energetic steps:

-

Lattice Energy (Endothermic): The energy required to break apart the ionic lattice of the solid Na₂TiF₆ into its constituent gaseous ions (2Na⁺ and TiF₆²⁻).

-

Solvation Energy (Exothermic): The energy released when the gaseous ions are hydrated or solvated by the solvent molecules.

-

Solvent-Solvent Interaction (Endothermic): The energy needed to overcome the intermolecular forces between solvent molecules to create cavities for the solute ions.

A favorable dissolution process occurs when the exothermic solvation energy compensates for the endothermic lattice energy and the energy required to disrupt the solvent structure.

Several key factors influence the solubility of this compound:

-

Temperature: For most salts, solubility increases with temperature. However, the exact temperature dependence is a property of the specific solute-solvent system.

-

Solvent Polarity: As an ionic salt, this compound is expected to be most soluble in polar solvents like water, which can effectively solvate the Na⁺ and TiF₆²⁻ ions. Its solubility in nonpolar organic solvents is anticipated to be negligible.

-

pH and Hydrolysis: The hexafluorotitanate anion (TiF₆²⁻) can undergo hydrolysis, particularly in acidic or alkaline solutions, which can affect the equilibrium and, consequently, the measured solubility.[3][4] The formation of species like [TiF₅(OH)]²⁻ or titanium oxides can occur.

-

Common Ion Effect: The solubility of Na₂TiF₆ in an aqueous solution will be reduced by the presence of a common ion, such as Na⁺ from another sodium salt or F⁻ from a fluoride salt.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly accessible literature. However, the available data and information on analogous compounds provide a solid foundation for understanding its solubility profile.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Water (H₂O) | 20 | 6.5 | |

| Water (H₂O) | 25 | Data reported but not specified |

Insights from Analogous Compounds:

To build a more complete picture, it is instructive to examine the solubility of other hexafluorotitanate salts:

-

Ammonium Hexafluorotitanate ((NH₄)₂TiF₆): This salt is significantly more soluble in water, with a reported solubility of 25 g/100 g of water at 22°C.[5] In contrast, its solubility in 98% ethanol at the same temperature is extremely low, at 0.005 g/100 g.[5] Studies have also shown that the solubility of (NH₄)₂TiF₆ in aqueous solutions decreases as the concentration of ethanol increases.[6]

-

Potassium Hexafluorotitanate (K₂TiF₆): This salt is described as being soluble in hot water but only slightly soluble in cold water.[7][8]

Based on this information, we can infer the following about the solubility of this compound:

-

Water: It is moderately soluble in water at room temperature. Its solubility is likely to increase with temperature.

-

Alcohols (Methanol, Ethanol): By analogy with ammonium hexafluorotitanate, the solubility of this compound in lower alcohols is expected to be very low.

-

Aprotic Polar Solvents (e.g., Acetone, Dimethylformamide - DMF): While no specific data is available, polar aprotic solvents like DMF are known to be effective at dissolving a wide range of inorganic salts and may exhibit some solvating power for Na₂TiF₆.[9][10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be negligible.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following section outlines a robust, self-validating protocol for determining the solubility of this compound as a function of temperature.

Isothermal Saturation Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Diagram of the Experimental Workflow:

Caption: Workflow for the isothermal saturation method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the solvent in a jacketed glass vessel. The excess solid is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Maintain a constant temperature by circulating water from a thermostatically controlled water bath through the jacket of the vessel.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sampling:

-

Stop the stirring and allow the undissolved solid to settle for several hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe. The syringe should be fitted with a sub-micron filter to prevent the transfer of any solid particles.

-

Immediately transfer the sample to a pre-weighed volumetric flask and record the total mass of the sample.

-

-

Analysis:

-

Dilute the sample to the mark with deionized water.

-

Determine the concentration of titanium in the diluted sample using a validated analytical method such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

Prepare calibration standards for the ICP-OES analysis using a certified titanium standard, matrix-matched to the diluted sample.

-

-

Calculation of Solubility:

-

From the measured titanium concentration, calculate the mass of dissolved this compound in the original sample.

-

Calculate the mass of the solvent in the original sample by subtracting the mass of the dissolved salt from the total mass of the sample.

-

Express the solubility in grams of Na₂TiF₆ per 100 grams of solvent.

-

-

Validation:

-

Repeat the measurement at each temperature at least three times to ensure reproducibility.

-

Approach equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and allowing it to cool to the target temperature) to confirm that a true equilibrium has been reached.

-

Construction of a Solubility Curve

To understand the temperature dependence, the isothermal saturation method should be repeated at various temperatures (e.g., in 10°C increments from 10°C to 80°C). The resulting data can be plotted to generate a solubility curve.

Factors Influencing Experimental Design

Diagram of Key Influencing Factors:

Caption: Key factors influencing solubility measurements.

-

Purity of Materials: The this compound and all solvents used should be of high purity. Impurities can significantly affect solubility.

-

Temperature Control: Precise and constant temperature control is paramount, as solubility is often highly dependent on temperature.

-

Equilibrium Confirmation: It is essential to ensure that the dissolution process has reached equilibrium. This can be verified by taking measurements at different time points until the concentration of the dissolved salt remains constant.

-

Analytical Method: The chosen analytical method for determining the solute concentration must be sensitive, accurate, and validated for the specific matrix.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the solubility of this compound. While it is established that the compound is moderately soluble in water, there is a notable lack of comprehensive quantitative data, particularly regarding its temperature dependence and its solubility in non-aqueous solvents. The provided experimental protocols offer a robust framework for researchers to generate this much-needed data. A deeper understanding of the solubility of Na₂TiF₆ will undoubtedly facilitate its broader application in scientific research and industrial processes.

References

-

Conditions for the hydrolysis of a titanium salt without adding alkaline reagents arise in the system (NH4)2TiF6-(NH4)2SiF6-NH4F-H2O. ResearchGate. [Link]

-

Sodium hexafluorotitanate. Wikipedia. [Link]

-

Sodium Hexafluorotitanate. Morita Chemical Industries Co., Ltd. [Link]

-

SOLUBILITY DATA SERIES. NIST. [Link]

-

Dimethylformamide. Wikipedia. [Link]

-

Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization. National Institutes of Health. [Link]

-

ammonium hexafluorotitanate. Химия и токсикология. [Link]

-

Hydrolysis of titanium tetrafluoride. ACS Publications. [Link]

Sources

- 1. Sodium hexafluorotitanate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ammonium hexafluorotitanate [chemister.ru]

- 6. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium hexafluorotitanate | 16919-27-0 [amp.chemicalbook.com]

- 8. 16919-27-0 CAS MSDS (Potassium hexafluorotitanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Dimethylformamide (DMF) | Eastman [eastman.com]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Disodium Hexafluorotitanate

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of disodium hexafluorotitanate (Na₂TiF₆). While direct experimental literature on the thermal analysis of this specific compound is not extensively available, this guide synthesizes information from analogous compounds, fundamental chemical principles, and established analytical techniques to present a robust predictive model. This document is intended for researchers, scientists, and drug development professionals who may encounter or utilize this compound in high-temperature applications. The guide covers the predicted decomposition mechanism, detailed protocols for its experimental investigation using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS), as well as essential safety and handling procedures.

Introduction to this compound

This compound, with the chemical formula Na₂TiF₆, is an inorganic salt composed of sodium cations (Na⁺) and hexafluorotitanate anions ([TiF₆]²⁻)[1][2][3][4][5][6]. It typically presents as a white powder[2]. While stable under ambient conditions, its behavior at elevated temperatures is critical for its application in various fields, including materials synthesis. This compound is soluble in water, forming a corrosive solution, and is generally stable in air and moisture, though it can form trace amounts of hydrofluoric acid upon contact with water[2].

Predicted Thermal Decomposition Pathway

Based on the well-documented thermal behavior of analogous hexafluorometallate salts, such as sodium hexafluorosilicate (Na₂SiF₆)[7][8], this compound is predicted to decompose upon heating into a solid, non-volatile residue and a volatile gaseous product. The most probable decomposition reaction is:

Na₂TiF₆(s) → 2NaF(s) + TiF₄(g)

This prediction is founded on the following principles:

-

Formation of a Stable Ionic Solid: Sodium fluoride (NaF) is a highly stable ionic compound with a high melting point of 993 °C, making it a likely solid residue.

-

Formation of a Volatile Tetrafluoride: Titanium tetrafluoride (TiF₄) is known to be a volatile solid that sublimes at approximately 284 °C[9]. This significant difference in volatility between NaF and TiF₄ is the primary driving force for this decomposition pathway.

The following diagram illustrates the predicted decomposition pathway:

Caption: Predicted thermal decomposition of Na₂TiF₆ upon heating.

Physicochemical Properties of Decomposition Products

A thorough understanding of the properties of the resulting products is essential for experimental design and safety.

| Compound | Formula | Molar Mass ( g/mol ) | Physical State at STP | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |

| Sodium Fluoride | NaF | 41.99 | White crystalline solid | 993 | 1704 | Highly stable ionic compound, soluble in water. |

| Titanium(IV) Fluoride | TiF₄ | 123.86 | White hygroscopic solid | ~377 | Sublimes at ~284 | Reacts with water, strong Lewis acid. Corrosive and toxic.[9][10] |

Experimental Analysis of Thermal Decomposition

To experimentally verify the predicted decomposition pathway and determine the precise decomposition temperature and kinetics, a combination of thermal analysis techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[11][12][13]. For Na₂TiF₆, TGA will reveal the temperature at which mass loss begins, corresponding to the volatilization of TiF₄.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and equipped with a suitable purge gas (e.g., high-purity nitrogen or argon).

-

Sample Preparation:

-

Experimental Parameters:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent side reactions.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Collection: Record mass change as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage mass loss and compare it to the theoretical mass loss for the volatilization of TiF₄ from Na₂TiF₆ (approximately 59.6%).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature[16][17][18][19]. This technique will identify the endothermic or exothermic nature of the decomposition process and detect any phase transitions.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

-

Sample Preparation:

-

Weigh 2-5 mg of dry Na₂TiF₆ into a clean, tared DSC pan.

-

Hermetically seal the pan to contain any evolved gas and prevent interaction with the furnace atmosphere. For analysis of evolved gas, a pinhole lid can be used in conjunction with a TGA-MS system.

-

-

Experimental Parameters:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition. The decomposition is expected to be an endothermic process.

-

Evolved Gas Analysis: TGA coupled with Mass Spectrometry (TGA-MS)

To definitively identify the gaseous decomposition product, the TGA can be coupled to a mass spectrometer. The MS will analyze the gases evolved from the sample during the TGA experiment[20][21][22].

Experimental Protocol: TGA-MS of this compound

-

Instrument Setup:

-

Couple the TGA outlet to the mass spectrometer inlet via a heated transfer line to prevent condensation of the evolved gas.

-

Follow the TGA protocol outlined in section 4.1.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 10 to 200 to cover the expected fragments of TiF₄.

-

Data Collection: Continuously monitor the ion currents for specific m/z values corresponding to TiF₄ and its fragments as a function of temperature.

-

-

Data Analysis:

-

Correlate the mass loss event in the TGA with the appearance of specific ions in the mass spectrometer.

-

The expected major ions for TiF₄ would be [TiF₃]⁺ (m/z 104.9) and other fragments.

-

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of Na₂TiF₆.

Caption: Workflow for the comprehensive thermal analysis of Na₂TiF₆.

Safety and Handling Considerations

Due to the nature of the parent compound and its decomposition products, strict safety protocols must be followed.

-

This compound: Irritating to the skin, eyes, and respiratory tract. Inhalation or ingestion may lead to fluoride poisoning[2].

-

Titanium Tetrafluoride: Highly hygroscopic and reacts with water to form hydrogen fluoride (HF)[9]. It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or inhaled.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile) when handling Na₂TiF₆.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Handling Decomposition Products: The entire thermal analysis should be conducted in an instrument with proper exhaust ventilation to safely remove the gaseous TiF₄ product.

-

Instrument Cleaning: After the experiment, the TGA furnace and sample area should be carefully cleaned according to the manufacturer's instructions to remove any residual NaF and potential reaction byproducts.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its behavior can be formulated based on the known properties of analogous compounds. The predicted decomposition into solid sodium fluoride and gaseous titanium tetrafluoride provides a strong working hypothesis for researchers. The experimental protocols detailed in this guide offer a comprehensive approach to verifying this decomposition pathway, determining key thermal stability parameters, and ensuring the safe handling of this material and its decomposition products.

References

-

Alpha Chemical Co. (2023, May 24). Sodium Fluoride: Properties, Applications, and Benefits. [Link]

-

University of Reading. USE OF THE THERMOGRAVIMETRIC ANALYSER TGA Q50. [Link]

-

Wikipedia. (n.d.). Titanium tetrafluoride. [Link]

-

Webqc.org. (n.d.). titanium(IV) fluoride. [Link]

-

ResearchGate. (n.d.). Phase Equilibria in the System NaF‐ThF4‐UF4. [Link]

-

The University of Melbourne. (n.d.). TGA-N-v1.0 - STANDARD OPERATING PROCEDURE. [Link]

-

Western Washington University. (n.d.). TGA Standard Operating Procedures. [Link]

-

Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

PubChem. (n.d.). Titanium tetrafluoride. [Link]

-

National Institute of Standards and Technology. (n.d.). titanium tetrafluoride. [Link]

-

TA Instruments. (n.d.). Thermogravimetry of Air Sensitive Materials. [Link]

-

The Merck Index Online. (n.d.). Titanium Tetrafluoride. [Link]

-

ResearchGate. (n.d.). The temperature evolution of the atomic structure and the influence of the local environment of atoms on the optical properties of the NA2SIF6 crystal. [Link]

-

International Nuclear Information System. (2017). Phase diagram study of NaF-ThF4 system. [Link]

-

Wikipedia. (n.d.). Sodium hexafluorotitanate. [Link]

-

National Institute of Standards and Technology. (n.d.). titanium tetrafluoride. [Link]

-

AZoM. (2009, May 3). Thermal Characterization of Na2SiF6 in Si3N4 Formation. [Link]

-

National Center for Biotechnology Information. (2021, October 14). Revisiting Sodium Hexafluoroiridates: Perspective Precursors for Electronic, Quantum, and Related Materials. [Link]

-

TA Instruments. (n.d.). CLARIFICATION OF INORGANIC DECOMPOSITIONS BY TGA - MASS SPECTROMETRY. [Link]

-

ResearchGate. (n.d.). (a) DTA and TG curves of the thermal decomposition of Na 2 SiF 6 at.... [Link]

-

EFORU. (n.d.). Sodium Hexafluorotitanate(IV),CAS : 17116-13-1. [Link]

-